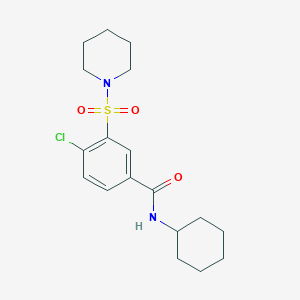![molecular formula C22H17ClN2O2 B3441437 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3441437.png)
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
描述
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA belongs to the class of compounds known as vascular disrupting agents (VDAs), which are designed to target the blood vessels that supply tumors with nutrients and oxygen.
作用机制
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide works by selectively targeting the blood vessels that supply tumors with nutrients and oxygen. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide binds to a protein called vascular endothelial growth factor receptor 2 (VEGFR2), which is expressed on the surface of endothelial cells that line blood vessels. This binding leads to the activation of a signaling pathway that causes the blood vessels to collapse, cutting off the blood supply to the tumor. In addition, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to activate the immune system, leading to the destruction of tumor cells by the body's own defenses.
Biochemical and Physiological Effects:
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce the production of cytokines, which are signaling molecules that activate the immune system. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to induce the production of nitric oxide, which is a signaling molecule that plays a role in the regulation of blood flow. In addition, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to induce apoptosis, or programmed cell death, in tumor cells.
实验室实验的优点和局限性
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a number of advantages and limitations for lab experiments. One advantage is that it is a well-established compound with a reproducible synthesis method. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been extensively studied in preclinical and clinical studies, providing a wealth of data on its mechanism of action and potential therapeutic uses. However, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has some limitations for lab experiments, including its low solubility in water and its instability in solution.
未来方向
There are a number of future directions for the study of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide. One area of research is the development of new formulations of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide that improve its solubility and stability in solution. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide treatment. Additionally, there is ongoing research into the use of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Finally, there is ongoing research into the use of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide in the treatment of other diseases, such as inflammatory disorders and infectious diseases.
科学研究应用
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been extensively studied for its potential use in cancer treatment. In preclinical studies, 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has been shown to selectively target the blood vessels that supply tumors with nutrients and oxygen, leading to the destruction of the tumor. 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has also been shown to activate the immune system, leading to the destruction of tumor cells by the body's own defenses. Clinical trials of 2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide have been conducted in patients with various types of cancer, including lung, breast, and colon cancer.
属性
IUPAC Name |
2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c1-13-10-14(2)20-19(11-13)25-22(27-20)15-6-5-7-16(12-15)24-21(26)17-8-3-4-9-18(17)23/h3-12H,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRJSCSPKWLZSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



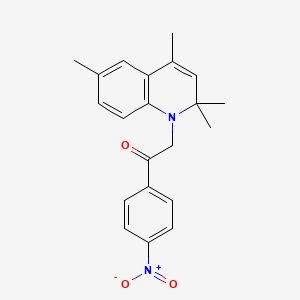

![methyl 1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3441371.png)
![3-methoxy-5,9,10,11,12,15-hexahydro[1]benzothieno[2'',3'':4',5']pyrimido[1',2':1,2]pyrido[3,4-b]indol-8(6H)-imine](/img/structure/B3441379.png)
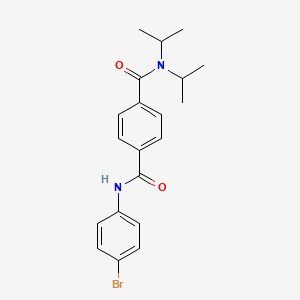
![methyl 2-nitro-4-{[(2,4,5-trichlorophenyl)amino]carbonyl}benzoate](/img/structure/B3441398.png)
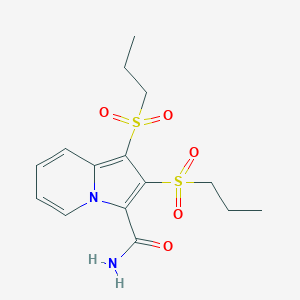
![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3441405.png)
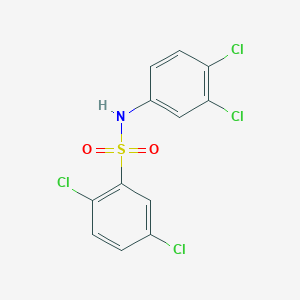
![1-(4-{4-[3-(trifluoromethyl)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B3441417.png)
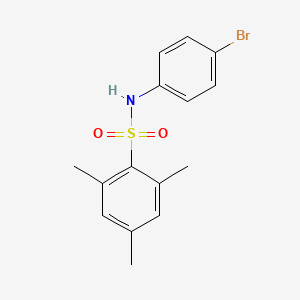
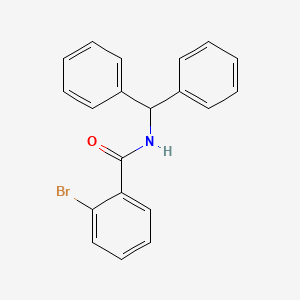
![4-[4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B3441432.png)
